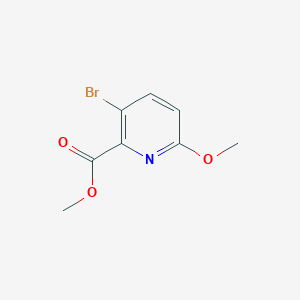
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide
Overview
Description
Scientific Research Applications
Proteomics Research
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins to study protein-protein interactions, post-translational modifications, and the identification of biomarkers for diseases .
Drug Discovery
In the field of drug discovery, this molecule may serve as a precursor in the synthesis of potential pharmacological agents. Its structure could be incorporated into new compounds that target specific proteins or enzymes within the body, aiding in the development of new medications .
Molecular Biology
Molecular biologists can employ 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide in gene expression studies. It might be used to create analogs that interact with DNA or RNA, affecting transcription and translation processes, which is crucial for understanding gene regulation .
Analytical Chemistry
This compound has applications in analytical chemistry, where it could be used as a standard or a derivative for the quantification and qualification of biological samples in various analytical techniques such as mass spectrometry or chromatography .
Biochemical Research
Researchers might use 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide in biochemical assays. It could act as an inhibitor or activator in enzymatic reactions, helping to elucidate enzyme mechanisms or to screen for enzyme inhibitors .
Chemical Synthesis
In synthetic chemistry, this molecule can be a versatile intermediate. Chemists might incorporate it into larger, more complex molecules, exploring its reactivity and the synthesis of novel organic compounds .
Material Science
Material scientists could explore the use of 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide in the creation of new materials. Its incorporation into polymers or coatings could impart unique properties like increased resilience or chemical resistance .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound might be used to develop new agrochemicals. It could lead to the creation of pesticides or herbicides with a specific action mechanism, contributing to more efficient crop protection strategies .
Each of these applications leverages the unique chemical structure of 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide, which is characterized by its molecular formula
C11H16N4O2 C_{11}H_{16}N_{4}O_{2} C11H16N4O2
and a molecular weight of 236.27 . The compound’s versatility in various research fields highlights its importance in scientific advancements.properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-14-11(16)10(9-1-3-13-4-2-9)15-5-7-17-8-6-15/h1-4,10H,5-8,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNLSOBXGRISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)




![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)



![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)



